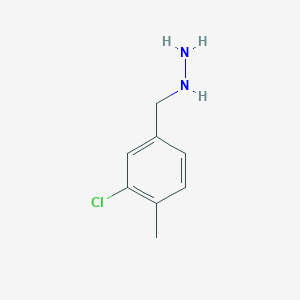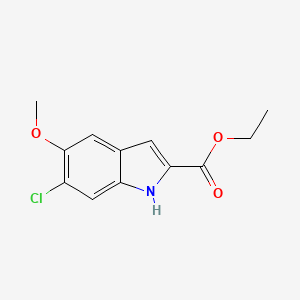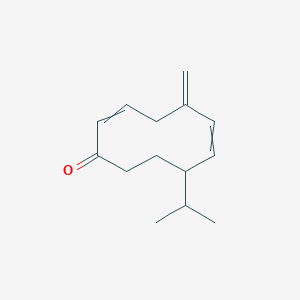![molecular formula C18H13BrN2O2 B8598611 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B8598611.png)
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety linked to an isoindole-1,3-dione structure, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to a series of reactions to introduce the ethyl linker and the isoindole-1,3-dione moiety. Common reagents used in these reactions include bromine, ethylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Applications De Recherche Scientifique
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying biological processes and developing new drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-1H-indole: A simpler brominated indole derivative with similar reactivity but lacking the isoindole-1,3-dione moiety.
1H-indole-3-carbaldehyde: Another indole derivative with a different functional group, used in various synthetic applications.
5-bromo-1H-indole-3-acetic acid: A brominated indole derivative with a carboxylic acid group, known for its biological activity.
Uniqueness
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione is unique due to its combination of a brominated indole moiety and an isoindole-1,3-dione structure. This dual functionality provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C18H13BrN2O2 |
|---|---|
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H13BrN2O2/c19-16-12(11-5-3-4-8-15(11)20-16)9-10-21-17(22)13-6-1-2-7-14(13)18(21)23/h1-8,20H,9-10H2 |
Clé InChI |
VXBLQUYRIMFPJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(NC4=CC=CC=C43)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole](/img/structure/B8598590.png)



